N-((5-cyclopropylpyridin-3-yl)methyl)thiazole-4-carboxamide
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Overview
Description
Scientific Research Applications
Organic Synthesis
“N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide” is a versatile chemical compound used in organic synthesis. It has been used to synthesize a variety of indole derivatives .
Medicinal Chemistry
This compound has been used in medicinal chemistry. It has been used to synthesize various scaffolds of indole for screening different pharmacological activities .
Antitumor and Cytotoxic Activity
Thiazoles, which include “N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide”, have been found to have antitumor and cytotoxic activity . They have been used in scientific research to study their effects on human tumor cell lines .
Future Directions
Thiazole derivatives continue to be a topic of interest in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on the design and synthesis of novel thiazole derivatives, including “N-((5-cyclopropylpyridin-3-yl)methyl)thiazole-4-carboxamide”, and their evaluation for various biological activities.
properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-13(12-7-18-8-16-12)15-5-9-3-11(6-14-4-9)10-1-2-10/h3-4,6-8,10H,1-2,5H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYOUKLPLVDOSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropylpyridin-3-yl)methyl)thiazole-4-carboxamide |
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